Bis(aminomethyl)norbornane
Overview
Description
Bis(aminomethyl)norbornane, also known as bicyclo[2.2.1]heptane-2,5-dimethanamine, is a chemical compound with the molecular formula C9H18N2. It is a bicyclic amine that features two aminomethyl groups attached to a norbornane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(aminomethyl)norbornane can be synthesized through several methods. One common approach involves the reaction of norbornene with formaldehyde and ammonia, followed by hydrogenation. This method typically requires a catalyst such as palladium on carbon and is conducted under high-pressure hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis(aminomethyl)norbornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(aminomethyl)norbornane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Research explores its use in developing new therapeutic agents, particularly in cancer treatment due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism by which bis(aminomethyl)norbornane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In medicinal applications, the compound may induce apoptosis or inhibit cell proliferation by modulating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but lacking the aminomethyl groups.
Norcantharidin: Another norbornane derivative known for its antitumor activity.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups attached to the norbornane skeleton.
Uniqueness
Bis(aminomethyl)norbornane is unique due to its dual aminomethyl groups, which provide distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
[3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFJVIASOJLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972046 | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Bicyclo[2.2.1]heptanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56602-77-8 | |
Record name | Bicyclo(2.2.1)heptanedimethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptanebis(methylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Bis(aminomethyl)norbornane influence the properties of the resulting polyhydroxyurethane?
A1: this compound, with its rigid and bulky norbornane ring structure, significantly impacts the thermal and mechanical characteristics of the PHU. When incorporated as a chain extender, it enhances the phase separation between the soft and hard segments within the polymer []. This leads to a higher flow temperature (Tflow) of 105 °C, indicating improved thermal stability. Furthermore, it contributes to superior mechanical strength, achieving a tensile strength of 22.4 MPa and impressive elongation-at-break of 500% at 50 wt% hard-segment content []. These properties highlight its potential in developing high-performance PHUs for various applications.
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